7-hexyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-hexyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as JM-1232, is a synthetic compound that belongs to the class of xanthine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis of Novel Derivatives
Research efforts have focused on synthesizing novel derivatives of piperazine and purine, aiming to create compounds with potential biological activities. For instance, the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives having a methyl group at the C-2 position as ABC ring models of saframycins highlights the exploration of structurally complex molecules for therapeutic applications (N. Saito et al., 1997).
Biological Activities and Therapeutic Potentials
Several studies have been conducted to evaluate the biological activities of piperazine and purine derivatives, particularly their potential as antimicrobial and antitumor agents. For example, a series of purine linked piperazine derivatives were synthesized and identified as potent inhibitors of Mycobacterium tuberculosis, displaying significant antiproliferative effects (Srihari Konduri et al., 2020). This research indicates the potential of these compounds in developing preclinical agents against tuberculosis.
properties
IUPAC Name |
7-hexyl-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2/c1-4-5-6-9-12-30-20-21(27(3)24(32)26-22(20)31)25-23(30)29-15-13-28(14-16-29)17-19-11-8-7-10-18(19)2/h7-8,10-11H,4-6,9,12-17H2,1-3H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCJKFCUUULVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hexyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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